Lilopristone
Overview
Description
Lilopristone (INN) (developmental code names ZK-98734, ZK-734) is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity which was developed by Schering and was patented in 1985 . It is described as an abortifacient and endometrial contraceptive .
Molecular Structure Analysis
Lilopristone has the molecular formula C29H37NO3 . It has a molar mass of 447.619 g·mol −1 . The structure of Lilopristone differs from mifepristone only in the structure of its C17α side chain .
Physical And Chemical Properties Analysis
Lilopristone has a density of 1.2±0.1 g/cm 3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Influence on Cellular Proliferation and Gene Expression
- Antiproliferative Effects on Ectopic Stromal Cells : Lilopristone, alongside mifepristone, has demonstrated the ability to suppress the proliferation of ectopic stromal cells derived from the ovary in vitro. This effect is both time and dose-dependent, suggesting potential applications in managing conditions like endometriosis by inhibiting undesirable cell growth. Additionally, Lilopristone was found to suppress the expression of nuclear factor-kappa B (NF-kappaB) in these cells, indicating a molecular mechanism through which it exerts its antiproliferative effects (Ming-jiang Li et al., 2005).
Modulation of Growth Factors and Angiogenesis
- Effects on PDGF and VEGF Expression : Research has also shown that Lilopristone can significantly reduce the expression of Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) in ectopic stromal cells, further highlighting its potential utility in managing endometriosis. This reduction in growth factor expression, which is critical for angiogenesis and cell proliferation, supports the rationale for exploring Lilopristone as a therapeutic agent for diseases characterized by unwanted tissue growth (Zhao Xing-bo, 2004).
Impact on Endocrine Function
- Inhibition of Chorionic and Decidual Cell Function : An in vitro study investigating the effects of Lilopristone on chorionic and decidual cells during early human pregnancy revealed that it inhibits the endocrine function of these cells. Specifically, treatment with Lilopristone led to significant decreases in the levels of human Chorionic Gonadotropin (hCG), progesterone, and estradiol, while increasing the levels of Prostaglandin F2 alpha (PGF2α). These findings point towards Lilopristone's capacity to influence reproductive hormones and could inform its application in conditions where modulation of these hormones is beneficial (Qi Hui-min, 2006).
Safety And Hazards
When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-FUSOFXSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034575 | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lilopristone | |
CAS RN |
97747-88-1 | |
Record name | Lilopristone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilopristone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LILOPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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